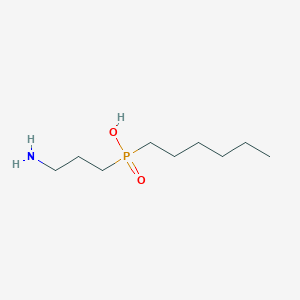

3-Aminopropyl(hexyl)phosphinic acid

Description

3-Aminopropyl(hexyl)phosphinic acid (3-APHPA) is a phosphinic acid derivative characterized by a hexyl group attached to the phosphorus atom and a 3-aminopropyl backbone. This compound belongs to a class of molecules known for their interaction with GABAB receptors, which are critical in modulating neurotransmitter release and neuronal excitability. Phosphinic acids, including 3-APHPA, exhibit structural versatility, enabling modifications that fine-tune receptor affinity, selectivity, and pharmacokinetic properties .

Propriétés

Numéro CAS |

123691-31-6 |

|---|---|

Formule moléculaire |

C9H22NO2P |

Poids moléculaire |

207.25 g/mol |

Nom IUPAC |

3-aminopropyl(hexyl)phosphinic acid |

InChI |

InChI=1S/C9H22NO2P/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-10H2,1H3,(H,11,12) |

Clé InChI |

QVUUPQCCYOPHFY-UHFFFAOYSA-N |

SMILES |

CCCCCCP(=O)(CCCN)O |

SMILES canonique |

CCCCCCP(=O)(CCCN)O |

Autres numéros CAS |

123691-31-6 |

Synonymes |

3-aminopropyl(hexyl)phosphinic acid 3-aminopropyl(n-hexyl)phosphinic acid 3-APHPA |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Procedure

-

Hexyl Substitution :

POCl₃ is reacted with 1-hexanol in dichloromethane at 0–5°C under nitrogen, yielding dichloro(hexyloxy)phosphine oxide (Cl₂P(O)OHex). Triethylamine (TEA) is added to scavenge HCl, preventing side reactions. -

Aminopropyl Substitution :

The intermediate Cl₂P(O)OHex is treated with 3-amino-1-propanol in a 1:1 molar ratio at 0–5°C. This step substitutes a second chlorine atom, forming chloro(hexyloxy)(3-aminopropoxy)phosphine oxide. Excess TEA ensures complete deprotonation of the amino alcohol. -

Hydrolysis and Crystallization :

The product undergoes hydrolysis with dilute HCl at 70–90°C, converting the remaining P–Cl bond to a P–OH group. Subsequent neutralization with TEA and crystallization in ethanol yields 3-aminopropyl(hexyl)phosphinic acid.

Key Parameters

-

Advantages : Scalable, uses low-cost reagents.

-

Limitations : Requires strict temperature control to avoid over-substitution.

Silylation-Activated Alkylation

Drawing inspiration from tandem esterification techniques, this method employs hexamethyldisilazane (HMDS) to activate the phosphinic acid for alkylation.

Reaction Steps

-

Silylation of 3-Aminopropylphosphinic Acid :

The starting material is treated with HMDS (6 equiv) at 100°C, forming a bis(trimethylsilyl) intermediate. This step enhances the nucleophilicity of the phosphorus center. -

Hexyl Bromide Alkylation :

The silylated intermediate reacts with 1-bromohexane at 70°C, displacing a trimethylsilyl group and forming the P–C bond with the hexyl chain. -

Desilylation :

Ethanol is added to hydrolyze residual silyl groups, followed by acidic workup (2M HCl) to isolate the product.

Performance Metrics

-

Advantages : Avoids harsh acidic conditions; suitable for sensitive substrates.

-

Challenges : HMDS is moisture-sensitive, requiring anhydrous conditions.

Michaelis-Arbuzov Reaction with Hexyl Iodide

The Michaelis-Arbuzov reaction offers a direct route to phosphinic esters, which can be hydrolyzed to the target acid.

Synthetic Pathway

-

Formation of Phosphonite Ester :

3-Aminopropylphosphonite triethyl ester is prepared by reacting PCl₃ with 3-amino-1-propanol and TEA in dichloromethane. -

Arbuzov Alkylation :

The phosphonite ester reacts with excess hexyl iodide at 120°C, undergoing alkyl group transfer to form 3-aminopropyl(hexyl)phosphinic ester. -

Ester Hydrolysis :

The ester is hydrolyzed with aqueous NaOH, followed by ion-exchange chromatography to isolate the free acid.

Data Summary

-

Yield : ~65% (lower due to competing side reactions).

-

Advantages : Single-step alkylation.

-

Limitations : High temperatures promote decomposition of the amino group.

Reductive Amination of Hexylphosphinic Acid

This two-step approach modifies a pre-formed hexylphosphinic acid scaffold.

-

Synthesis of Hexylphosphinic Acid :

Hypophosphorous acid (H₃PO₂) reacts with 1-hexene under radical initiation, yielding hexylphosphinic acid via anti-Markovnikov addition. -

Coupling with 3-Aminopropylamine :

The acid is activated as its mixed anhydride (using ClCO₂Et) and coupled with 3-aminopropylamine in THF. The product is purified via recrystallization.

Outcomes

-

Yield : 60–68%.

-

Advantages : Modular; permits late-stage functionalization.

-

Drawbacks : Low atom economy due to stoichiometric coupling reagents.

Catalytic Hydrogenation of Cyanoethyl Intermediates

A patent-derived method utilizes cyanoethylphosphoric acid as a precursor, adapted for hexyl incorporation.

-

Cyanoethylphosphoric Acid Synthesis :

Acrylonitrile reacts with phosphorus oxychloride, followed by hydrolysis to form cyanoethylphosphoric acid. -

Hexyl Grignard Addition :

The nitrile group is alkylated with hexylmagnesium bromide, forming a tertiary phosphinic acid intermediate. -

Reductive Amination :

Catalytic hydrogenation (PtO₂, H₂) reduces the nitrile to an amine, yielding the final product.

Efficacy

-

Advantages : High purity.

-

Limitations : Requires expensive catalysts and high-pressure equipment.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Réactivité : L'acide salcaprozique peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Principaux produits :

Applications De Recherche Scientifique

Mécanisme D'action

Absorption Enhancement: Salcaprozic acid enhances oral absorption by promoting the transport of macromolecules across the intestinal epithelium.

Molecular Targets and Pathways: It likely interacts with transporters or receptors involved in intestinal absorption.

Comparaison Avec Des Composés Similaires

Therapeutic and Pharmacokinetic Considerations

- Central vs. Peripheral Effects : The hexyl group in 3-APHPA may limit central nervous system activity, making it suitable for peripheral disorders (e.g., gut motility issues). By contrast, SKF97541’s methyl group enhances central bioavailability, supporting its use in CNS disorders like spasticity and pain .

- Chelation Properties : Unlike phosphonic acids (e.g., glyphosate), phosphinic acids like 3-APHPA exhibit chelation capabilities, though their environmental and therapeutic implications remain underexplored .

Activité Biologique

3-Aminopropyl(hexyl)phosphinic acid (3-APHPA), a derivative of phosphinic acid, has garnered attention for its biological activities, particularly as a selective GABA(B) receptor agonist. This article provides an overview of its synthesis, biological effects, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

3-APHPA is characterized by the presence of an amino group, a propyl chain, and a hexyl substituent on the phosphinic acid moiety. Its synthesis typically involves the reaction of hexylamine with phosphorous acid derivatives under controlled conditions to yield the desired product in moderate yields. The synthesis process can be summarized in the following table:

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| Hexylamine + Phosphorous Acid | 60 °C, several hours | ~25% |

3-APHPA acts primarily as a GABA(B) receptor agonist. GABA(B) receptors are G-protein coupled receptors that play a crucial role in inhibitory neurotransmission in the central nervous system. The binding of 3-APHPA to these receptors leads to hyperpolarization of neurons and decreased excitability, which can influence various physiological processes.

Neuropharmacological Effects

Research indicates that 3-APHPA exhibits significant neuropharmacological effects:

- Luteinizing Hormone Secretion: In studies involving castrated rams, infusion of 3-APHPA increased luteinizing hormone (LH) secretion when compared to controls. The effect was dose-dependent, with significant increases observed at concentrations as low as 5 µM .

- Excitatory Postsynaptic Potentials (EPSPs): In rat brain slices, 3-APHPA was found to depress glutamate-mediated EPSPs in striatal neurons. The maximum depression observed was around 67% with an EC50 of approximately 0.83 µM, indicating its potency compared to other GABA(B) agonists like baclofen .

Comparative Potency

The potency of 3-APHPA relative to other GABA(B) agonists is noteworthy:

| Compound | EC50 (µM) | Max Effect (%) |

|---|---|---|

| SKF 97541 | 0.092 | 95 |

| Baclofen | 1.25 | 95 |

| 3-Aminopropyl(hexyl)phosphinic acid (3-APHPA) | 0.83 | 67 |

These findings suggest that while SKF 97541 is significantly more potent than both baclofen and 3-APHPA, the latter still demonstrates considerable biological activity.

Case Study: Neurotransmitter Regulation

A study focusing on the effects of GABA(B) agonists on neurotransmitter regulation illustrated that co-infusion of antagonists like CGP52432 could attenuate the effects of 3-APHPA on LH secretion. This highlights the potential for therapeutic applications in regulating reproductive hormones through modulation of GABAergic signaling pathways .

Potential Therapeutic Applications

Given its ability to modulate neurotransmission, 3-APHPA may have potential applications in treating conditions associated with dysregulated GABAergic activity, such as epilepsy, anxiety disorders, and certain hormonal imbalances.

Q & A

Basic: What are the key methodological challenges in synthesizing 3-Aminopropyl(hexyl)phosphinic acid, and how are they addressed?

Synthesis typically involves phospha-Mannich reactions using hypophosphorous acid (H₃PO₂) as a precursor. Challenges include controlling by-products such as (1-hydroxyalkyl)phosphinic acids and bis(1-aminoalkyl)phosphinic acids, which arise from competing reactions of the P–H bond . To minimize these:

- Use acetic acid as a solvent to stabilize reactive trivalent phosphorus intermediates.

- Optimize stoichiometric ratios (amine:aldehyde:H₃PO₂) to favor mono-substitution over bis-adducts.

- Purify via column chromatography or recrystallization, leveraging solubility differences between the target compound and by-products .

Basic: What analytical techniques are critical for structural characterization of 3-Aminopropyl(hexyl)phosphinic acid?

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR confirm the presence of the aminopropyl and hexyl groups, as well as the phosphinic acid moiety. For example, ³¹P NMR shows a distinct peak near δ 35–45 ppm for phosphinic acids .

- X-ray Crystallography: Resolves intramolecular hydrogen bonds (e.g., between NH₂ and P=O groups) and confirms stereochemistry .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ~231 for C₉H₂₁N₂O₂P) and fragmentation patterns .

Basic: How is 3-Aminopropyl(hexyl)phosphinic acid used to study GABAB receptor interactions?

It acts as a competitive GABAB antagonist. Methods include:

- Radioligand Displacement Assays: Using [³H]-CGP54626A to measure binding affinity (Ki) in heterodimeric GABAB(1a,2) or GABAB(1b,2) receptors. The hexyl substituent enhances lipophilicity, influencing receptor access .

- Functional Antagonism Assays: In rat coccygeus muscle, it shifts concentration-response curves for agonists (e.g., 3-aminopropylphosphinic acid) with pA₂ values derived from Schild plots .

Advanced: How does the hexyl substituent influence structure-activity relationships (SAR) in phosphinic acid derivatives?

The hexyl group enhances:

- Lipophilicity: Improves blood-brain barrier penetration compared to shorter alkyl chains (e.g., methyl), as seen in TLOSR (transient lower esophageal sphincter relaxation) inhibition studies .

- Receptor Selectivity: In GABAB assays, hexyl derivatives (e.g., 3-APHPA) show higher antagonistic potency (pA₂ = 4.86) than diethoxymethyl analogs (pA₂ = 5.38 for CGP35348), likely due to hydrophobic interactions with receptor pockets .

- Enzyme Inhibition: Bis(aminomethyl)phosphinic acids with hexyl chains exhibit nM-level Ki values against bacterial ureases via competitive binding to nickel active sites .

Advanced: How can in vitro/in vivo discrepancies in efficacy be resolved for this compound?

Example: In TLOSR models, 3-aminopropylphosphinic acids show higher in vivo efficacy than methyl-substituted analogs due to differential GABA transporter-mediated uptake into brain cells . Strategies to address discrepancies:

- Pharmacokinetic Profiling: Measure brain/plasma ratios using LC-MS/MS.

- Transporter Inhibition Assays: Co-administer transporter blockers (e.g., NO-711 for GABA transporters) to assess uptake-dependent effects .

Advanced: What methodologies quantify competitive binding kinetics of 3-Aminopropyl(hexyl)phosphinic acid to GABAB receptors?

- Saturation Binding: Use [³H]-CGP54626A to determine Bmax and Kd in membrane preparations.

- Competition Assays: Fit displacement curves (e.g., Cheng-Prusoff equation) to calculate Ki values. Reported Ki for hexyl derivatives is ~100–300 nM .

- Schild Analysis: Confirm competitive antagonism via linear regression of log(dose ratio – 1) vs. antagonist concentration .

Advanced: How can inhibitory activity against urease be optimized using phosphinic acid derivatives?

- Active Site Modeling: Docking studies reveal that the hexyl chain in aminomethyl(n-hexyl)phosphinic acid forms van der Waals contacts with hydrophobic residues (e.g., Ala170/366 in Sporosarcina pasteurii urease) .

- Ki Determination: Use Lineweaver-Burk plots to confirm competitive inhibition (reported Ki = 108 nM for hexyl derivatives) .

- Chelation Studies: Monitor nickel ion displacement via UV-Vis spectroscopy at λ = 420 nm .

Advanced: What experimental designs assess neurotransmitter modulation by 3-Aminopropyl(hexyl)phosphinic acid in synaptosomal models?

- Superfusion Assays: Depolarize human neocortical synaptosomes with 15 mM KCl to evoke somatostatin-like immunoreactivity (SRIF-LI) release. Measure Ca²⁺-dependent overflow via ELISA .

- Concentration-Response Curves: Apply 0.3–100 µM compound to quantify EC₅₀ (e.g., 3.06 µM for CGP47656) and compare with baclofen .

Advanced: How is autoreceptor vs. heteroreceptor activity distinguished in functional assays?

- Selective Agonist/Antagonist Pairs: Co-apply 3-APHPA (heteroreceptor antagonist) and CGP52432 (GABAB antagonist) to isolate autoreceptor effects in [³H]-GABA release assays .

- Knockout Models: Use GABAB(1)- or GABAB(2)-deficient mice to confirm subunit-specific interactions .

Advanced: What strategies mitigate oxidative degradation during synthesis or storage?

- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent P–H bond oxidation.

- Stabilizers: Add antioxidants (e.g., BHT) during storage.

- pH Control: Maintain acidic conditions (pH < 5) to slow autoxidation, as phosphinic acids are prone to degradation in alkaline environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.